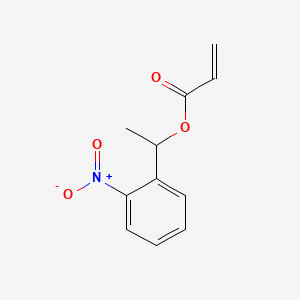

1-(2-Nitrophenyl)ethyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84041-65-6 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

1-(2-nitrophenyl)ethyl prop-2-enoate |

InChI |

InChI=1S/C11H11NO4/c1-3-11(13)16-8(2)9-6-4-5-7-10(9)12(14)15/h3-8H,1H2,2H3 |

InChI Key |

RNYPOUOIGJXNMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C=C |

Origin of Product |

United States |

Photochemical Reaction Mechanisms of 1 2 Nitrophenyl Ethyl Acrylate Derivatives

Primary Photoreactions and Initial Intermediates in 1-(2-Nitrophenyl)ethyl Systems

The initial events following photoexcitation of 1-(2-nitrophenyl)ethyl compounds are rapid and lead to the formation of highly reactive intermediates.

Upon absorption of light, the 2-nitrobenzyl moiety is excited to a higher electronic state. The primary photochemical event is a rapid intramolecular hydrogen transfer. psu.eduresearchgate.net The oxygen atom of the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the phenyl ring and the ethyl group). researchgate.net This is a 1,5-hydrogen shift, a common initial step for many ortho-substituted aromatic nitro compounds during photolysis. psu.eduresearchgate.net This process is the foundational step that initiates the subsequent chemical transformations leading to the release of the protected substrate. researchgate.net

The intramolecular hydrogen abstraction results in the formation of a transient species known as an aci-nitro tautomer, or nitronic acid. psu.eduresearchgate.net This tautomer is a structural isomer of the original nitro compound and is significantly more acidic. rsc.org The formation of aci-nitro intermediates is a hallmark of 2-nitrobenzyl photochemistry. psu.edu

These aci-nitro transients are typically short-lived but can be detected and characterized using time-resolved spectroscopic techniques such as laser flash photolysis. Studies on related 1-(2-nitrophenyl)ethyl compounds have identified these intermediates by their characteristic strong absorption in the visible region of the spectrum. acs.org For instance, the aci-nitro transient of 1-(2-nitrophenyl)ethyl methyl ether exhibits a maximum absorption (λmax) at approximately 400 nm. acs.org

The aci-nitro intermediate exists in equilibrium with its corresponding anion, the nitronate. researchgate.net The position of this equilibrium is highly dependent on the solvent environment, particularly its basicity and pH. researchgate.netresearchgate.net This equilibrium is critical because the subsequent reaction pathways diverge from the protonated aci-nitro acid and the deprotonated nitronate anion. researchgate.net

Table 1: Spectroscopic and Kinetic Properties of Aci-Nitro Intermediates

| Compound Family | Intermediate | Detection Method | Characteristic Absorption (λmax) | Key Observations |

|---|---|---|---|---|

| 1-(2-Nitrophenyl)ethyl ethers | Aci-nitro tautomer | Laser Flash Photolysis (UV-Vis) | ~400 nm acs.org | Primary transient species formed after photoexcitation. acs.org |

Sequential Reaction Pathways and Secondary Intermediates

Following the formation of the aci-nitro tautomer, a cascade of reactions occurs, involving several secondary intermediates that ultimately lead to the release of the acrylate (B77674) group and the formation of byproducts.

One of the major pathways for the decay of the neutral aci-nitro tautomer involves an intramolecular cyclization. acs.org The hydroxyl group of the aci-nitro intermediate attacks the benzylic carbon, leading to the formation of a five-membered heterocyclic ring system, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. psu.eduacs.org This cyclization was, for a long time, the generally assumed next step in the reaction mechanism. psu.edu

Recent studies on model systems like 1-(2-nitrophenyl)ethyl methyl ether have provided the first direct spectroscopic evidence for these cyclic intermediates in solution, confirming them as the products formed from the decay of the aci-nitro tautomers. acs.org This pathway is particularly dominant in aqueous solutions at neutral pH. psu.edursc.org

The cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivative is itself an unstable intermediate. It undergoes rearrangement and fragmentation. The subsequent steps lead to the formation of a hemiacetal intermediate. acs.orgresearchgate.net In the case of 1-(2-nitrophenyl)ethyl systems, this process ultimately yields 2-nitrosoacetophenone and the released alcohol or, in this case, acrylic acid. psu.eduresearchgate.net

Critically, studies on related 1-(2-nitrophenyl)ethyl ethers have shown that a long-lived hemiacetal intermediate is formed and that the breakdown of this intermediate is the rate-limiting step for the release of the substrate. acs.orgresearchgate.net This finding was a significant revision to previous models, highlighting that the decay of the initial aci-nitro transient can be much faster than the actual release of the protected molecule. researchgate.net The formation of these 2-nitrosobenzyl hemiacetals can limit the substrate release rate across a wide pH range. acs.org

A competing reaction pathway exists, which proceeds from the deprotonated aci-nitro anion (nitronate). researchgate.net This pathway is a beta-elimination reaction. researchgate.net In organic chemistry, a beta-elimination involves the removal of a proton from a carbon atom (the α-carbon) and a leaving group from the adjacent carbon (the β-carbon), resulting in the formation of a double bond. nih.gov

In the context of 1-(2-nitrophenyl)ethyl acrylate, the nitronate intermediate can undergo a beta-elimination process where the acrylate group is the leaving group. This reaction is favored under conditions where the deprotonation of the aci-nitro intermediate is efficient, such as in the presence of a base. researchgate.net The products of this pathway are the released acrylic acid (or its conjugate base), a proton, and 2-nitrosostyrene as the byproduct. researchgate.net

The competition between the cyclization pathway (from the neutral aci-nitro) and the beta-elimination pathway (from the nitronate anion) is a crucial feature of the photochemistry of these compounds. The relative yields of the final products—2-nitrosoacetophenone versus 2-nitrosostyrene—can be controlled by altering the reaction conditions, such as solvent polarity and pH, which shift the equilibrium between the aci-nitro tautomer and its anion. researchgate.net

Table 2: Competing Reaction Pathways from the Aci-Nitro Intermediate

| Reacting Species | Reaction Pathway | Key Intermediates | Final Byproduct | Condition Favoring Pathway |

|---|---|---|---|---|

| Aci-nitro Tautomer (neutral) | Cyclization/Rearrangement | 1,3-Dihydrobenz[c]isoxazol-1-ol, Hemiacetal psu.eduacs.org | 2-Nitrosoacetophenone psu.edu | Aqueous solution, pH 3-8 psu.edu |

| Nitronate Anion (deprotonated) | Beta-Elimination | Nitronate anion researchgate.net | 2-Nitrosostyrene researchgate.net | Conditions favoring deprotonation (e.g., higher basicity) researchgate.net |

Kinetic and Thermodynamic Parameters Governing Photorelease

The photolytic release of a leaving group from a 1-(2-nitrophenyl)ethyl (NPE) derivative is a multi-step process initiated by the absorption of a photon. The efficiency and rate of this process are dictated by a series of kinetic and thermodynamic factors.

Rate-Limiting Steps in Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers

The photolysis of 1-(2-nitrophenyl)ethyl ethers proceeds through the formation of an initial excited state, which then undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate. nih.govresearchgate.netacs.org However, the release of the protected molecule is not directly from this intermediate. Instead, the breakdown of a subsequent, long-lived hemiacetal intermediate is the rate-limiting step for product release. nih.govresearchgate.netacs.orgresearchgate.net

Time-resolved FTIR and UV-vis spectroscopic studies have been instrumental in elucidating this mechanism. For instance, in the flash photolysis of several 1-(2-nitrophenyl)ethyl ethers, a hemiacetal intermediate was observed. nih.govresearchgate.netacs.orgresearchgate.net The decomposition of this intermediate dictates the rate at which the final products are formed. nih.govresearchgate.netacs.orgresearchgate.net

A key study on methyl 2-[1-(2-nitrophenyl)ethoxy]ethyl phosphate (B84403) demonstrated this principle. At a pH of 7.0 and a temperature of 1°C, the rate constant for the release of the alcohol product was measured to be 0.11 s⁻¹. nih.govresearchgate.netacs.org This is significantly slower than the decay of the photochemically generated aci-nitro intermediate, which occurs with a rate constant of 5020 s⁻¹ under similar conditions (pH 7.0, 2°C). nih.govresearchgate.netacs.org This large discrepancy in rates highlights that the decay of the aci-nitro species is not the final step in the release of the caged compound.

Further investigations into the photorelease mechanism of 1-(2-nitrophenyl)ethyl methyl ether have identified cyclic intermediates, specifically 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, which form from the decay of the aci-nitro tautomers. acs.org The subsequent hemiacetals that form from these cyclic intermediates are what limit the release rate, particularly at a pH below 10 for 1-(2-nitrophenyl)ethyl methyl ether. acs.org

Table 1: Rate Constants for Key Steps in the Photolysis of a 1-(2-Nitrophenyl)ethyl Ether Derivative

| Reaction Step | Conditions | Rate Constant (s⁻¹) |

|---|---|---|

| Decay of aci-nitro intermediate | pH 7.0, 2°C | 5020 |

| Product Release (Hemiacetal Decomposition) | pH 7.0, 1°C | 0.11 |

This table illustrates the significant difference in the rates of decay of the initial photoproduct and the final product release, indicating that the decomposition of the hemiacetal is the rate-determining step.

Influence of Solvent Environment and pH on Reaction Kinetics

The solvent environment and pH play a critical role in the reaction kinetics of the photolytic cleavage of 1-(2-nitrophenyl)ethyl derivatives. The rates of decay of the transient intermediates are highly dependent on these factors. acs.org

In aqueous solutions, the reaction pathways and rates are particularly sensitive to pH. For example, the decay of the aci-nitro intermediates and the subsequent intermediates are influenced by the pH and the concentration of buffers present in the solution. acs.org A novel reaction pathway for the aci-tautomers has been identified in buffered aqueous solutions, such as a phosphate buffer at pH 7. acs.org

The balance between competing reaction pathways can be shifted by the reaction medium. In aqueous solutions with a pH between 3 and 8, the classical mechanism involving cyclization to a benzisoxazolidine intermediate, followed by ring-opening to a carbonyl hydrate, is the predominant pathway. rsc.org However, in aprotic solvents, as well as in acidic and basic aqueous solutions, a pathway involving proton transfer to form hydrated nitroso compounds prevails. rsc.org

The pKa of the nitronic acid isomer formed upon photolysis is also a crucial factor. It is thought to influence the partitioning of the reaction into its different pathways. nih.govresearchgate.netacs.org Similarly, for certain derivatives like 2-(2-nitrophenyl)ethyl-caged N-hydroxysulfonamides, the pKa of the N(H) of the N-hydroxysulfonamide group is key in determining the cleavage pathway. nih.gov Deprotonation of this site can favor a desired cleavage pathway at the expense of increasing an undesired one. nih.gov

Analysis of Competing Photoreaction Pathways and Product Ratios

Time-resolved UV-vis measurements have revealed that the formation of the rate-limiting hemiacetal intermediate in 1-(2-nitrophenyl)ethyl ethers occurs through two competing pathways. nih.govresearchgate.netacs.org A fast component accounts for approximately 80% of the reaction flux, while a slower component is responsible for the remaining 20%. nih.govresearchgate.netacs.org Interestingly, it is the minor, slower pathway that is linked to the observed decay of the aci-nitro intermediate. nih.govresearchgate.netacs.org

The nature of the substituent on the ethyl group and the specific reaction conditions can lead to different primary photoproducts. For instance, the irradiation of 1-(2-nitrophenyl)ethanol (B14764) in various solvents yields 2-nitrosoacetophenone with a quantum yield of about 60%. rsc.org The primary aci-nitro photoproducts can react via two competing paths, with the balance between them being dependent on the solvent medium. rsc.org

In the case of 2-(2-nitrophenyl)ethyl-caged N-hydroxysulfonamides, three distinct photodecomposition pathways have been observed: nih.gov

The desired cleavage to generate nitroxyl (B88944) (HNO), sulfinate, and 2-nitrostyrene.

Cleavage to give the parent sulfohydroxamic acid and 2-nitrostyrene.

Cleavage to release a sulfonamide and 2-nitrophenylacetaldehyde.

A proposed mechanism suggests that a (Z)-aci-nitro intermediate can undergo either the desired concerted cleavage, a simple C-O bond cleavage, or isomerization to the (E)-isomer which then leads to a different cleavage product. nih.gov

Table 2: Competing Pathways in the Photolysis of 1-(2-Nitrophenyl)ethyl Ethers

| Pathway | Contribution to Reaction Flux | Associated with |

|---|---|---|

| Fast Component | ~80% | Formation of Hemiacetal |

| Slow Component | ~20% | Decay of aci-nitro intermediate |

This table summarizes the dual-pathway model for the formation of the hemiacetal intermediate, highlighting the distribution of the reaction flux between the two pathways.

Computational Chemistry and Theoretical Modeling of 1 2 Nitrophenyl Ethyl Acrylate Reactivity

Electronic Structure Calculations for Ground and Excited States

Understanding the electronic characteristics of 1-(2-nitrophenyl)ethyl acrylate (B77674) in both its stable ground state and its photo-activated excited states is fundamental to explaining its reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, energies, and other electronic properties of molecules in their ground state. For 1-(2-nitrophenyl)ethyl acrylate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can predict key structural parameters.

The optimized geometry reveals the spatial arrangement of the nitro group relative to the ethyl acrylate moiety. The dihedral angle between the phenyl ring and the nitro group is particularly important, as it influences the initial photo-induced hydrogen abstraction step. The calculations also provide the total electronic energy of the molecule, which serves as a baseline for determining the energetics of subsequent reaction steps.

Table 1: Representative Calculated Molecular Geometry Parameters for this compound using DFT

| Parameter | Description | Typical Calculated Value | Significance |

| d(C-H) | Bond length of the benzylic C-H bond | ~1.10 Å | The bond that is cleaved during the initial photoreaction step. |

| d(N-O) | Bond lengths within the nitro group | ~1.23 Å | Reflects the electronic nature of the nitro group, which is the primary chromophore. |

| d(C=O) | Bond length of the acrylate carbonyl | ~1.21 Å | Influences the properties of the leaving group. |

| a(O-N-O) | Bond angle of the nitro group | ~124° | Defines the geometry of the chromophore. |

| τ(C-C-N-O) | Dihedral angle of the nitro group | Varies | Describes the twist of the nitro group relative to the phenyl ring, affecting orbital overlap. |

Note: These values are representative and can vary based on the specific DFT functional and basis set employed.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. ufla.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a smaller gap generally implies higher reactivity. wuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich acrylate portion and the phenyl ring, while the LUMO is typically centered on the electron-withdrawing nitroaromatic system. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO (or a higher unoccupied orbital), initiating the chemical changes that lead to bond cleavage. This π → π* transition is characteristic of nitroaromatic compounds.

Table 2: Typical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Definition | Representative Calculated Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV | Indicates electron-accepting capability; localized on the nitro group, making it the reactive center upon excitation. |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 4.7 eV | A large gap indicates high kinetic stability in the ground state, requiring UV light for activation. |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.8 eV | Relates to the molecule's resistance to oxidation. |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 2.1 eV | Relates to the molecule's ability to be reduced. |

Note: Values are illustrative and depend on the computational level of theory.

Reaction Pathway Elucidation and Barrier Calculations

The core of the molecule's function as a photoremovable protecting group is the reaction pathway it follows after absorbing light. Computational modeling can trace this pathway, identify key intermediates and transition states, and calculate the associated energy barriers.

The widely accepted mechanism for the photolysis of o-nitrobenzyl compounds begins with an intramolecular hydrogen abstraction by the excited nitro group from the adjacent benzylic carbon. acs.org This forms a transient species known as an aci-nitro intermediate. psu.edu This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected acrylate group and the formation of a 2-nitrosobenzaldehyde byproduct.

Computational methods, ranging from computationally inexpensive semiempirical calculations (like AM1) to more rigorous DFT, can be used to locate the transition state (TS) for this initial hydrogen transfer. psu.edu The energy difference between the reactant and the transition state defines the activation energy barrier. A lower barrier corresponds to a more efficient and faster photochemical reaction.

Table 3: Calculated Energetics for the Photorelease Pathway

| State | Description | Relative Energy (kcal/mol) | Significance |

| Ground State | This compound | 0 (Reference) | The stable, pre-irradiated state. |

| Excited State | Photo-excited molecule | ~80-90 | The state reached after UV light absorption, providing the energy to overcome the reaction barrier. |

| Transition State (TS) | Structure for H-abstraction | ~10-15 (from excited state) | Represents the energy barrier for the key bond-forming/breaking step. A lower barrier enhances quantum yield. |

| Aci-nitro Intermediate | Key reaction intermediate | Lower than TS | A metastable species on the reaction pathway to product release. |

Note: Energies are hypothetical and serve to illustrate the reaction profile.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Solvation effects are particularly important for the photolysis of o-nitrobenzyl compounds, as the polarity of the aci-nitro intermediate is substantially different from that of the starting material.

Table 4: Representative Solvation Effects on Activation Energy

| Solvent Phase | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Implication |

| Gas Phase | 1 | 14.5 | Baseline reactivity without solvent influence. |

| Acetonitrile | 36.6 | 12.0 | The polar solvent stabilizes the transition state, lowering the barrier and accelerating the reaction. |

| Water | 78.4 | 11.5 | High polarity provides significant stabilization, favoring the photorelease process. |

Note: Data are illustrative examples of expected trends.

Photophysical Process Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for studying the excited states of molecules and simulating their photophysical properties. nih.govresearchgate.net It allows for the calculation of electronic transition energies, which correspond to the wavelengths of light a molecule absorbs, as well as the intensity of that absorption (oscillator strength).

For this compound, TD-DFT calculations can predict its UV-Visible absorption spectrum. The results typically show a strong absorption band corresponding to the n → π* and π → π* transitions of the nitroaromatic chromophore. These calculations are essential for confirming that the molecule will be activated by the intended wavelength of light (typically in the near-UV range, ~340-365 nm) and for understanding the nature of the excited state that drives the subsequent chemistry. uci.eduresearchgate.net

Table 5: Simulated Electronic Transitions for this compound using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Orbital Character |

| S0 → S1 | ~350 | ~0.05 | n → π |

| S0 → S2 | ~280 | ~0.20 | π → π |

| S0 → S3 | ~250 | ~0.15 | π → π* |

Note: These values are representative and used to predict the UV-Vis absorption spectrum. The S0 → S1 transition is often the key excitation for photoremovable groups.

Polymerization and Material Science Applications of 1 2 Nitrophenyl Ethyl Acrylate

Design and Synthesis of Photo-responsive Polymer Materials with 1-(2-Nitrophenyl)ethyl Acrylate (B77674) Moieties

The incorporation of the 2-nitrophenyl group into polymer structures imparts photo-responsive properties, allowing for the precise manipulation of material characteristics through light. The synthesis of these materials relies on advanced polymerization techniques that can accommodate the functional monomer.

Radical Polymerization Approaches for Acrylate Incorporation (e.g., Atom Transfer Radical Polymerization, Reversible Addition-Fragmentation Chain Transfer)

Controlled radical polymerization (CRP) techniques are essential for synthesizing well-defined polymers with photo-responsive moieties. However, the polymerization of monomers containing nitro-aromatic groups, such as o-nitrobenzyl acrylate (NBA), presents challenges due to the inhibiting nature of these groups in radical processes, especially at elevated temperatures. nih.gov Despite these difficulties, several CRP methods have been explored.

Atom Transfer Radical Polymerization (ATRP) has been investigated for the polymerization of NBA. nih.gov Studies have shown that while the polymerization of NBA via ATRP can be challenging, the polymerization of the related monomer, o-nitrobenzyl methacrylate (B99206) (NBMA), is more controllable, yielding polymers with low polydispersity indices (PDI < 1.25), particularly when conversions are kept low. nih.govumass.edu More recent advancements using Single Electron Transfer–Living Radical Polymerization (SET-LRP), a related technique, have demonstrated improved control over NBA polymerization. By optimizing reaction parameters such as ligand and catalyst concentration, polymers with molecular weights up to 28,600 g/mol and narrow distributions (PDI < 1.2) have been successfully synthesized. nih.govcolab.wsresearchgate.net

Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization is another powerful CRP technique that has been applied to monomers with photo-labile groups. wikipedia.org While the direct RAFT polymerization of NBA has been reported to be difficult, the polymerization of its positional isomer, p-nitrophenyl acrylate, has been successfully achieved. researchgate.net For NBA, challenges persist in achieving high molecular weight polymers with low polydispersity due to the inhibitory effects of the nitro group. nih.govumass.edu

Below is a table summarizing typical conditions and outcomes for the controlled radical polymerization of o-nitrobenzyl acrylate (NBA) and related monomers.

| Polymerization Method | Monomer | Initiator | Catalyst/Chain Transfer Agent | Solvent | Temperature (°C) | PDI (Mw/Mn) | Reference |

| SET-LRP | o-Nitrobenzyl Acrylate (NBA) | Ethyl α-bromophenylacetate | Cu(0) wire/Me6TREN | DMSO | 25 | < 1.2 | nih.govcolab.ws |

| ATRP | o-Nitrobenzyl Methacrylate (NBMA) | PEO Macroinitiator | CuBr/PMDETA | Anisole | 50 | < 1.25 | nih.govumass.edu |

| RAFT | p-Nitrophenyl Acrylate | AIBN | 1-(Ethoxycarbonyl)prop-1-yl dithiobenzoate | Dioxane | 70 | ~1.2 | researchgate.net |

This table is generated based on data from studies on o-nitrobenzyl acrylate and its close analogs.

Utilization as a Photolabile Crosslinker in Hydrogel Systems

A significant application of monomers like 1-(2-nitrophenyl)ethyl acrylate is their use as or in the formation of photolabile crosslinkers for hydrogel systems. nih.govresearchgate.net These crosslinkers contain the o-nitrobenzyl moiety, which can be cleaved upon light exposure, leading to the degradation of the hydrogel network. nih.govresearchgate.netnih.gov

The synthesis strategy often involves creating a diacrylate crosslinker where the o-nitrobenzyl group is central to the molecule. This photodegradable crosslinker is then copolymerized with a primary monomer, such as polyethylene (B3416737) glycol (PEG) monoacrylate, to form the hydrogel network. nih.gov The resulting hydrogel is stable until it is exposed to light of a specific wavelength (typically longwave UV, ~365 nm), which triggers the cleavage of the crosslinks and the dissolution of the gel. nih.govresearchgate.net This approach has been used to create hydrogels from various polymer systems, including those based on PEG and polyacrylamide. nih.govnih.govrsc.org

The key advantages of using these photolabile crosslinkers include:

On-Demand Degradation: The hydrogel degrades only when exposed to a specific light stimulus. researchgate.net

Spatiotemporal Control: Light can be applied to specific regions of the hydrogel at precise times, allowing for patterned degradation. nih.govnih.gov

Cytocompatibility: The degradation can be achieved using wavelengths of light that are compatible with living cells, making these hydrogels suitable for cell culture and tissue engineering applications. nih.govresearchgate.net

Copolymerization with Functional Monomers for Tunable Properties

To create materials with a wide range of tunable properties, this compound and its analogs can be copolymerized with various functional monomers. This approach allows for the combination of photo-responsiveness with other desired characteristics, such as thermo-sensitivity or specific biological interactions.

For instance, o-nitrobenzyl acrylate has been copolymerized with thermo-sensitive monomers. In one study, a block copolymer was synthesized containing a block of poly(ethoxytri(ethylene glycol) acrylate-co-o-nitrobenzyl acrylate). umass.edu This copolymer exhibited a lower critical solution temperature (LCST). Upon UV irradiation, the cleavage of the o-nitrobenzyl groups to more hydrophilic acrylic acid units resulted in a shift of the LCST, thereby altering the temperature at which the polymer undergoes a phase transition in aqueous solution. umass.edu

Copolymerization is also used to create amphiphilic block copolymers that can self-assemble into nanostructures like micelles. A block of poly(o-nitrobenzyl acrylate) can form the hydrophobic core, while a hydrophilic block (e.g., poly(ethylene oxide)) forms the corona. researchgate.net Upon light exposure, the hydrophobic block becomes hydrophilic, leading to the disassembly of the micelles and the release of any encapsulated cargo. researchgate.netnih.gov

Engineering of Light-Regulated Material Properties

The incorporation of photo-labile units like the 1-(2-nitrophenyl)ethyl group into polymer networks enables the precise engineering of material properties using light as a trigger. This allows for dynamic control over the material's structure and function in real-time.

Spatiotemporal Control of Polymer Network Degradation and Stiffness

A key application of polymers containing this compound moieties is the ability to control the degradation of the polymer network in both space and time. nih.govrsc.orgaiche.org By using techniques like photolithography with a photomask, specific regions of a hydrogel can be exposed to light while others remain shielded. nih.gov This selective exposure leads to localized degradation of the network, allowing for the creation of complex micro-patterns and channels within the material. nih.gov

The degradation of the network directly impacts its mechanical properties, such as stiffness (modulus). The storage modulus of a hydrogel is proportional to its crosslinking density. As the photolabile crosslinks are cleaved by light, the crosslinking density decreases, resulting in a reduction of the hydrogel's stiffness. nih.gov This process can be monitored in real-time, and the extent of softening can be controlled by the duration and intensity of the light exposure. nih.govescholarship.org This dynamic tuning of material stiffness is particularly valuable for applications in cell biology, where researchers can study how cells respond to changes in their mechanical environment. researchgate.netnih.gov

The table below illustrates the change in hydrogel properties upon light exposure.

| Hydrogel System | Light Source | Exposure Time | Change in Stiffness | Application | Reference |

| PEG-diPDA | 365 nm UV light (10 mW/cm²) | 0-10 min | Significant decrease in storage modulus | 3D Cell Culture | nih.gov |

| Polyacrylamide with oNB crosslinker | UV light | Varied | Reduction from ~100 kPa to <25 kPa | Tunable Bioadhesives | nih.govrsc.org |

| Alginate/Polyacrylamide IPN | 365 nm UV light | Varied | Loss of mechanical properties | Sustainable Electronics | researchgate.net |

This table is generated based on data from studies on hydrogels containing o-nitrobenzyl-based crosslinkers.

Photolithographic Patterning and Surface Structuring

The photo-responsive nature of polymers containing this compound moieties makes them excellent candidates for photolithography and the creation of structured surfaces. nih.govescholarship.org In this process, a thin film of the polymer is exposed to a pattern of light, often through a mask. The light induces a chemical change in the exposed areas, altering their properties, such as solubility.

For example, a polymer containing o-nitrobenzyl ester groups can be used as a photoresist. The initial polymer is insoluble in a particular developer solvent. Upon UV irradiation, the cleavage of the ester groups converts them into carboxylic acid groups, rendering the exposed areas of the polymer soluble in an aqueous basic developer. nih.gov This allows for the selective removal of the irradiated regions, transferring the pattern from the mask to the polymer film with high resolution. nih.gov This technique is fundamental in microfabrication and has been used to create patterned surfaces for applications ranging from microelectronics to biosensors and cell patterning. nih.govresearchgate.net

Development of Non-Linear Optical (NLO) Materials (for analogous nitrophenyl acrylates)

The field of non-linear optics (NLO) is critical for developing advanced technologies in optical data storage, image processing, and optical switching. Organic materials have emerged as promising candidates for NLO applications due to their fast response times, high nonlinear polarization rates, and molecular plasticity. nih.gov Molecules containing electron-donating and electron-accepting groups, such as those with a nitrophenyl moiety, are of particular interest for their potential to exhibit significant NLO properties. nih.govselcuk.edu.tr

While specific NLO data for poly(this compound) is not extensively detailed in the literature, the properties of analogous nitrophenyl derivatives and polymerized acrylates provide strong indications of its potential. Research into organic crystals and polymer films containing nitro groups demonstrates their capacity for high-performance NLO behavior. For instance, N-(3-nitrophenyl) acetamide (B32628) (3NAA), an analogous organic compound, has been shown to possess a high laser damage threshold (LDT) of 23.7 GW/cm², which is superior to many standard NLO materials. researchgate.net Its third-order NLO properties, investigated using the Z-scan technique, reveal significant nonlinear susceptibility and refractive index values. researchgate.net

Theoretical and experimental studies on various organic compounds with nitro groups confirm their potential for NLO applications. selcuk.edu.tr The investigation of plasma-polymerized methyl acrylate (PPMA) thin films also highlights the NLO potential within the acrylate polymer family, showing measurable second and third-order nonlinear susceptibilities. nih.gov These findings suggest that the incorporation of the 2-nitrophenyl group into an acrylate polymer backbone, as in the case of this compound, is a promising strategy for creating novel NLO-active materials for optoelectronic applications. researchgate.netnih.gov

| Compound | Measured Property | Value | Significance |

|---|---|---|---|

| N-(3-nitrophenyl) acetamide (3NAA) | Laser Damage Threshold (LDT) | 23.7 GW/cm² | Indicates high resistance to laser-induced damage, suitable for high-power applications. researchgate.net |

| N-(3-nitrophenyl) acetamide (3NAA) | Third-Order NLO Susceptibility (χ⁽³⁾) | 2.846 × 10⁻⁴ esu | Represents a strong third-order nonlinear response. researchgate.net |

| N-(3-nitrophenyl) acetamide (3NAA) | Nonlinear Refractive Index (n₂) | 5.250 × 10⁻⁷ | Quantifies the change in refractive index with light intensity, crucial for optical switching. researchgate.net |

| Plasma Polymerized Methyl Acrylate (PPMA) Films | Optical Band Gap | 3.30 - 3.41 eV | Indicates transparency in the visible region, a key requirement for optical materials. nih.gov |

Surface Functionalization and Grafting Applications

Polymer grafting is a powerful technique used to modify the chemical and physical properties of a material's surface without altering its bulk characteristics. researchgate.net This process involves covalently attaching polymer chains to a substrate, thereby altering properties such as hydrophilicity, biocompatibility, and chemical reactivity. researchgate.netnih.gov The primary methods for synthesizing graft copolymers are "grafting to" (attaching pre-formed polymer chains), "grafting from" (initiating polymerization from the surface), and "grafting through" (polymerizing macromonomers). nih.gov

Acrylate-based polymers are frequently used in surface modification due to their versatile chemistry. For example, the surface of poly(ethylene-butyl acrylate) copolymers has been successfully functionalized to create materials capable of acting as acidic pH sensors. researchgate.net In another application, cellulose (B213188) nanocrystals (CNCs) were chemically modified with 2-isocyanatoethyl methacrylate, an acrylic functional molecule. researchgate.net This modification introduced reactive acryloyl groups onto the CNC surface, which enhanced their dispersion in a poly(methyl methacrylate) matrix and significantly improved the tensile strength of the resulting composite material. researchgate.net

This compound is a prime candidate for such surface modification strategies. It can be utilized in several ways:

Grafting from a surface: A substrate can be treated to create initiation sites for the polymerization of this compound. This would grow a polymer layer with the unique electronic and optical properties conferred by the nitrophenyl group.

Copolymerization in grafting: It can be copolymerized with other monomers during a grafting process to fine-tune the surface properties, balancing the characteristics of the nitrophenyl group with other desired functionalities.

Surface functionalization: The monomer itself could be attached to a surface, introducing the nitrophenyl group and a reactive acrylate double bond, making the surface ready for subsequent chemical reactions or polymerization steps.

These applications are valuable in creating advanced materials for sensors, specialized coatings, and high-performance composites where specific surface interactions are required.

| Base Material/Substrate | Functionalizing Acrylate/Method | Resulting Application/Improvement |

|---|---|---|

| Poly(ethylene-butyl acrylate) Copolymer | Surface hydrolysis, chlorination, and reaction with a fluorescent dye. researchgate.net | Creation of a solid-state film sensor for detecting acidic pH. researchgate.net |

| Cellulose Nanocrystals (CNCs) | Reaction with 2-isocyanatoethyl methacrylate (IEM) to add acrylic groups. researchgate.net | Improved dispersion in organic matrices and 104% increase in composite tensile strength. researchgate.net |

| Generic Polymer Backbone | Free-radical grafting of acrylate monomers. nih.gov | Alters rheological properties, hydrophilicity, and complexing capability of the parent polymer. nih.gov |

1 2 Nitrophenyl Ethyl Acrylate As a Photolabile Protecting Group Photocage

Principles of Caging and Uncaging with 1-(2-Nitrophenyl)ethyl Chromophores

The caging and uncaging mechanism of 1-(2-nitrophenyl)ethyl (NPE) protected compounds is a well-studied photochemical process. The process is initiated by the absorption of a photon, typically in the UV-A range (340-390 nm), by the 2-nitrobenzyl chromophore. nih.gov This excitation promotes the molecule to an excited singlet state. acs.org

The key step in the uncaging process is an intramolecular hydrogen abstraction. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. acs.orgnih.gov This intermediate is a key species in the photorelease mechanism and can often be detected by transient absorption spectroscopy due to its characteristic absorption at around 400 nm. nih.gov

The aci-nitro intermediate is unstable and undergoes further reactions to release the caged substrate. The exact pathway can vary depending on the specific substrate and reaction conditions. For many NPE-protected compounds, the aci-nitro intermediate rearranges to form a cyclic intermediate, which then decomposes to release the substrate and form a 2-nitrosoacetophenone byproduct. psu.edu In some cases, particularly with ethers, the decay of the aci-nitro intermediate can be rate-limited by the breakdown of a hemiacetal intermediate. nih.gov

The efficiency of the uncaging process is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group (the caged substrate). Electron-donating groups on the benzene (B151609) ring can red-shift the absorption wavelength, allowing for the use of longer, less damaging wavelengths of light. acs.org

Photorelease Kinetics and Quantum Yields of Caged Substrates

The efficiency of a photolabile protecting group is characterized by its photorelease kinetics and quantum yield. The quantum yield (Φ) represents the number of molecules of substrate released per photon absorbed, while the photorelease kinetics describe the rate at which the release occurs. nih.gov

For 1-(2-nitrophenyl)ethyl (NPE) caged compounds, the quantum yields are generally considered to be high, often in the range of 0.1 to 0.64. wikipedia.org For instance, the steady-state quantum yields for 1-(2-nitrophenyl)ethyl phosphate (B84403) esters have been reported to be in the range of 0.49–0.63. acs.org The rate of release of the substrate is often determined by the decay of the aci-nitro intermediate. nih.govpsu.edu

The decay rate of the aci-nitro intermediate, and thus the rate of substrate release, is highly dependent on factors such as pH, solvent, and the specific structure of the caged compound. nih.govpsu.edu For example, in the case of caged ATP (P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate), the rate constant for the decay of the aci-nitro intermediate at pH 7.1, 0.18 M ionic strength, and 21°C ranges from 35 to 250 s⁻¹. acs.org This rate can be influenced by the presence of acids or bases, which can catalyze the breakdown of the intermediate. psu.edu

Table 1: Photorelease Properties of Selected 1-(2-Nitrophenyl)ethyl Caged Compounds

| Caged Substrate | Quantum Yield (Φ) | Release Rate Constant (k) | Conditions | Reference |

| P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate (Caged ATP) | 0.49-0.63 | 35 - 250 s⁻¹ | pH 7.1, 0.18 M ionic strength, 21°C | acs.org |

| 1-(2-nitrophenyl)ethyl ethers | - | Rate-limited by hemiacetal decomposition | - | nih.gov |

Biological and Chemical Applications of Photoreleased Species

The ability to release biologically active molecules with high spatial and temporal control has made 1-(2-nitrophenyl)ethyl (NPE) photocages valuable tools in a variety of research areas.

One of the most significant applications of NPE photocages is the controlled release of nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) ribose (ADPR). "Caged ATP," the P³-1-(2-nitrophenyl)ethyl ester of ATP, has been extensively used to study cellular processes that are dependent on ATP. nih.govacs.org By loading cells with caged ATP and then illuminating a specific region, researchers can trigger localized ATP-dependent events and study the subsequent cellular responses. For instance, the original caged ATP experiments demonstrated that NPE-caged ATP is not a substrate for the Na⁺,K⁺-ATPase. nih.gov

The photolysis of caged ATP releases ATP, 2-nitrosoacetophenone, and a proton. acs.org The kinetics of this release have been thoroughly studied, allowing for precise control over the timing of ATP delivery in experiments. acs.orgpsu.edu This technique has been instrumental in investigating processes like muscle contraction, neurotransmission, and ion channel gating. nih.gov

The 1-(2-nitrophenyl)ethyl group has also been employed to control the structure and function of nucleic acids. By incorporating an NPE-caged nucleotide into a DNA or RNA strand, the structure can be held in an inactive conformation. nih.gov Upon photolysis, the protecting group is removed, allowing the nucleic acid to fold into its active structure or to interact with other molecules. nih.gov

This approach enables the light-induced activation of DNA and RNAzymes, the controlled assembly of DNA nanostructures, and the regulation of gene expression. For example, an NPE-caged DNA duplex can be designed to dissociate into two separate strands upon irradiation, effectively "switching off" a particular DNA-based interaction. nih.gov

Considerations for Orthogonality and Wavelength Selectivity in Photorelease

In complex biological or chemical systems, it is often desirable to control the release of multiple substrates independently. This can be achieved through the use of "orthogonal" photolabile protecting groups, which can be cleaved by different wavelengths of light.

The absorption spectrum of the 1-(2-nitrophenyl)ethyl chromophore can be tuned by modifying its chemical structure. Introducing electron-donating substituents onto the benzene ring can shift the absorption maximum to longer wavelengths (a red shift). acs.org This allows for the design of NPE derivatives that can be selectively cleaved with different colors of light.

For example, one could use a standard NPE group that absorbs in the UV range and a modified NPE group with a red-shifted absorption that can be cleaved with visible light. This would allow for the sequential or simultaneous release of two different molecules by irradiating the sample with the appropriate wavelengths. Another strategy to achieve wavelength selectivity is through two-photon excitation, where the simultaneous absorption of two lower-energy photons excites the chromophore. acs.org

Strategies for Enhancing Photorelease Efficiency and Substrate Compatibility

Researchers are continuously working to improve the properties of photolabile protecting groups to make them more efficient and versatile. For the 1-(2-nitrophenyl)ethyl group, several strategies have been explored to enhance its performance.

One approach is to modify the substitution pattern on the aromatic ring to increase the quantum yield of photorelease. The introduction of specific substituents can influence the electronic properties of the chromophore and the stability of the aci-nitro intermediate, thereby affecting the efficiency of the uncaging process.

Another strategy focuses on improving the compatibility of the photocage with a wider range of substrates. This can involve modifying the linker that connects the NPE group to the substrate to optimize the release kinetics and minimize any unwanted side reactions.

Furthermore, efforts have been made to develop NPE derivatives that are more water-soluble, which is crucial for biological applications. The hydrophilicity of the photocage can be increased by introducing polar functional groups into its structure. acs.org These advancements continue to expand the utility of 1-(2-nitrophenyl)ethyl photocages in various scientific disciplines.

Future Research Directions and Emerging Perspectives for 1 2 Nitrophenyl Ethyl Acrylate

Development of Advanced Synthetic Methodologies

The synthesis of 1-(2-nitrophenyl)ethyl acrylate (B77674) and its subsequent polymerization are critical for its use in various applications. While traditional esterification methods can be employed for its synthesis from 1-(2-nitrophenyl)ethanol (B14764) and acryloyl chloride, future research will likely focus on more efficient, scalable, and environmentally friendly synthetic routes.

Advanced polymerization techniques are also a key area of development. The presence of the nitro group can sometimes inhibit or retard conventional free-radical polymerization. researchgate.net Therefore, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer-Living Radical Polymerization (SET-LRP) are being explored to synthesize well-defined polymers with controlled molecular weights and low polydispersity. researchgate.netnih.gov An exhaustive study on the polymerization of o-nitrobenzyl acrylate (NBA) and o-nitrobenzyl methacrylate (B99206) (NBMA) using ATRP, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP) has shown that ATRP is a particularly effective method for methacrylate monomers. nih.gov For o-nitrobenzyl acrylate, polymers with low molecular weights and high polydispersity can be obtained via ATRP. nih.gov More recent work has demonstrated improved results for the polymerization of 2-nitrobenzyl acrylate using SET-LRP. researchgate.netnih.gov

Future research in this area could focus on optimizing these controlled polymerization methods for 1-(2-nitrophenyl)ethyl acrylate to create polymers with precise architectures, such as block copolymers and star polymers. These advanced polymer structures are essential for creating highly ordered and functional materials.

Deeper Mechanistic Understanding through Multiscale Modeling

The photocleavage of o-nitrobenzyl compounds is known to proceed through the formation of an aci-nitro intermediate upon UV irradiation. acs.orgnih.govacs.org However, the precise dynamics and the influence of the molecular environment on this process for this compound are not fully understood. Time-resolved spectroscopic studies on related 1-(2-nitrophenyl)ethyl ethers have revealed that the photolytic cleavage can involve two parallel pathways, with product release being rate-limited by the decomposition of a common hemiacetal intermediate. researchgate.netnih.gov

Multiscale modeling, combining quantum mechanics (QM) and molecular mechanics (MM), offers a powerful tool to dissect these complex photochemical reaction mechanisms. nih.gov By employing techniques like density functional theory (DFT), researchers can map the potential energy surfaces of the reaction, identify transition states, and calculate the activation barriers for different reaction pathways. rsc.org Such computational studies can provide a detailed picture of the electronic and structural changes that occur during photocleavage, including the role of solvent and pH. acs.org A deeper mechanistic understanding will enable the rational design of more efficient and selective photolabile materials based on this compound.

Integration into Stimuli-Responsive and Smart Material Systems

The ability of this compound to undergo a chemical transformation in response to light makes it an ideal component for stimuli-responsive or "smart" materials. mdpi.comnih.gov When incorporated into a polymer chain, the cleavage of the o-nitrobenzyl group can induce significant changes in the material's properties, such as its solubility, swelling behavior, and mechanical strength.

One of the most promising applications is in the development of photodegradable hydrogels. umass.eduresearchgate.net These materials can be used as scaffolds for tissue engineering, where the ability to control the degradation of the scaffold with light would allow for the controlled release of cells or therapeutic agents. researchgate.net The cleavage of the this compound moiety would break the crosslinks in the hydrogel network, leading to its dissolution.

Furthermore, block copolymers containing a poly(this compound) block can self-assemble into micelles or other nanostructures in solution. Upon UV irradiation, the cleavage of the photolabile group would alter the hydrophilic-hydrophobic balance of the block copolymer, triggering the disassembly of the nanostructures and the release of an encapsulated payload. researchgate.netumass.edu

Future research will likely explore the creation of more complex and multifunctional smart systems. For instance, combining the photoresponsiveness of this compound with other stimuli-responsive components could lead to materials that can react to multiple signals, such as light and temperature or light and pH. rsc.org

Broadening Scope of Applications in Emerging Technologies

The unique properties of this compound-based materials are expected to find applications in a wide range of emerging technologies.

In the field of microfluidics and "lab-on-a-chip" systems , photoresponsive polymers can be used to create dynamic surfaces and valves. mdpi.com By selectively irradiating certain areas of a microfluidic channel, the surface properties can be altered to control the flow of fluids or the adhesion of cells.

For drug delivery , photodegradable nanoparticles and hydrogels made from this compound polymers offer the potential for spatiotemporally controlled release of therapeutic agents. researchgate.netresearchgate.net This would allow for targeted drug delivery to specific tissues, minimizing side effects.

In 3D printing and additive manufacturing , photopolymerization is a key technology. mdpi.com The development of photoresists and photocurable resins based on this compound could enable the fabrication of complex, three-dimensional structures with tailored properties. Recent research has shown that even simple changes to the irradiation method, such as using a scanning UV light, can significantly improve polymerization efficiency and the properties of the resulting polymers. titech.ac.jp

The ability to create micropatterned surfaces by photolithographically cleaving the o-nitrobenzyl groups also opens up possibilities in biosensor development and cell biology research . nih.gov By creating patterns of different chemical functionalities on a surface, it is possible to control the attachment and growth of cells, providing a powerful tool for studying cell-surface interactions.

As research into this versatile molecule continues, it is anticipated that this compound will play an increasingly important role in the development of the next generation of advanced materials and technologies.

Q & A

Q. What are the optimized synthetic routes for 1-(2-nitrophenyl)ethyl acrylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving nitrophenyl ethyl intermediates. For example, details a one-pot synthesis of a structurally related compound using 1-(2-nitrophenyl)-1H-triazole-4-carbaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux (85.1% yield). Key factors include:

- Solvent choice : Ethanol is preferred for its polarity and ability to stabilize intermediates.

- Temperature : Reflux at 80°C balances reaction rate and side-product suppression.

- Catalyst : Ammonium acetate acts as a mild acid catalyst.

Yield optimization requires monitoring via TLC and recrystallization in ethanol .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from its structural analogs?

Methodological Answer:

- ¹H NMR : The nitro group (NO₂) at the 2-position causes deshielding of adjacent aromatic protons (δ 7.5–8.5 ppm). The acrylate’s vinyl protons appear as doublets (δ 5.8–6.5 ppm, J = 10–17 Hz) .

- FTIR : Key peaks include C=O stretch (~1720 cm⁻¹, acrylate ester), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-O-C stretch (~1250 cm⁻¹) .

Comparative analysis with databases (e.g., NIST Chemistry WebBook) is critical for unambiguous identification .

Q. What are the reactivity trends of the nitro group in this compound under acidic or basic conditions?

Methodological Answer: The nitro group at the ortho position exhibits unique electronic effects:

- Acidic conditions : Protonation of the nitro group enhances electrophilic aromatic substitution (EAS) reactivity, but steric hindrance from the acrylate group may limit regioselectivity.

- Basic conditions : The nitro group stabilizes adjacent carbanions, enabling nucleophilic aromatic substitution (NAS) at the meta position.

Controlled experiments with HNO₃/H₂SO₄ (nitration) or KOH/EtOH (hydrolysis) can validate these trends .

Advanced Research Questions

Q. How does this compound function in photoresponsive drug delivery systems?

Methodological Answer: The 2-nitrophenyl group undergoes photolysis under UV light (λ = 300–400 nm), releasing bioactive molecules. demonstrates its use in synthesizing light-cleavable methacrylate monomers (M1) for β-lapachone delivery nanoparticles. Key design considerations:

Q. What computational models predict the crystallographic behavior of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) data (e.g., ) reveal planar nitro groups and torsional angles between the acrylate and phenyl moieties. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can predict:

- Molecular conformation : Compare computed vs. experimental bond lengths (e.g., C-NO₂ = 1.47 Å).

- Packing motifs : Hydrogen bonding (C-H⋯O) and π-π stacking interactions dominate .

Q. How do structural modifications (e.g., fluorination) alter the compound’s bioactivity or material properties?

Methodological Answer: Introducing electron-withdrawing groups (e.g., fluorine) at the para position () enhances thermal stability and alters π-electron density. Experimental steps:

- Synthesis : Use fluorinated aryl halides in Ullmann couplings.

- Characterization : DSC for Tg analysis; cyclic voltammetry for redox behavior.

Contradictions may arise between computational predictions (e.g., Hammett σ values) and experimental data, necessitating iterative refinement .

Data Contradictions and Resolution

- Synthesis Yields : reports 85.1% yield for a related compound, while other methods (e.g., Heck coupling) may yield <70%. Resolution: Optimize stoichiometry and solvent purity.

- Photoresponse Mechanisms : attributes release to nitro group cleavage, whereas suggests fluorinated analogs may require higher energy. Resolution: Conduct wavelength-dependent photolysis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.